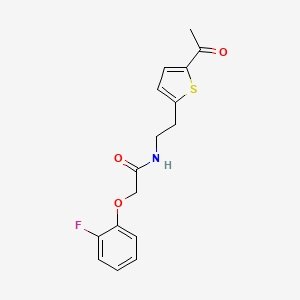

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by two key structural motifs:

- Thiophene core: A 5-acetyl-substituted thiophene ring linked via an ethyl chain to the acetamide group.

- Fluorophenoxy group: A 2-fluorophenoxy moiety attached to the acetamide carbonyl.

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3S/c1-11(19)15-7-6-12(22-15)8-9-18-16(20)10-21-14-5-3-2-4-13(14)17/h2-7H,8-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLCYDJTOGDLAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)COC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps:

-

Formation of the Thiophene Intermediate: : The synthesis begins with the preparation of 5-acetylthiophene. This can be achieved through the Friedel-Crafts acylation of thiophene using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

-

Alkylation: : The next step involves the alkylation of 5-acetylthiophene with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to form 2-(5-acetylthiophen-2-yl)ethyl bromide.

-

Nucleophilic Substitution: : The final step is the nucleophilic substitution reaction where 2-(5-acetylthiophen-2-yl)ethyl bromide reacts with 2-fluorophenoxyacetamide in the presence of a base such as sodium hydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The acetyl group on the thiophene ring can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

-

Reduction: : The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Substitution: : The fluorophenoxyacetamide moiety can participate in nucleophilic aromatic substitution reactions, particularly under basic conditions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Sodium hydride, potassium carbonate, or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may serve as a probe to study the interactions of thiophene-containing molecules with biological systems. Its structural features could be exploited to design analogs with potential biological activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural components suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or organic semiconductors, due to its conjugated system and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The acetylthiophene moiety could engage in π-π interactions or hydrogen bonding, while the fluorophenoxyacetamide group might enhance binding affinity through hydrophobic interactions or hydrogen bonds.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table compares the target compound with structurally related acetamide derivatives from the evidence:

Key Observations:

- Thiophene vs.

- Fluorine Positioning: The 2-fluorophenoxy group in the target may improve lipid solubility and metabolic stability compared to non-fluorinated analogs (e.g., ’s phenoxy acetamides) .

- Acetyl vs. Amino Groups: Acetylthiophene derivatives (e.g., ) prioritize electronic effects, whereas amino-substituted analogs () enhance hydrogen-bonding capacity for receptor interactions .

Pharmacological and Physicochemical Properties

- Receptor Binding : Molecular modeling in suggests that ethyl-linked acetamides (e.g., compound 14–19) exhibit favorable interactions with MT1/MT2 melatonin receptors due to optimal linker length and substituent polarity . The target’s ethyl-thiophene linker may mimic this behavior.

- Solubility: Fluorophenoxy groups typically reduce water solubility compared to hydroxyl or amino substituents (e.g., ’s anti-inflammatory acetamides) but improve membrane permeability .

- Metabolic Stability : Acetylthiophene derivatives () resist rapid hydrolysis compared to ester-containing analogs, suggesting the target may have a longer half-life .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an acetyl group and an ethyl chain, linked to a fluorophenoxy acetamide moiety. The molecular formula is , and it has a molecular weight of approximately 293.34 g/mol.

Structural Representation

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed efficacy against various bacterial strains, suggesting that the presence of the thiophene ring enhances antimicrobial potency due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 15 | Caspase activation |

| MCF-7 (Breast) | 20 | Inhibition of PI3K/Akt pathway |

| HeLa (Cervical) | 10 | Induction of mitochondrial apoptosis |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation.

- Induction of Apoptosis : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

- Antimicrobial Mechanism : The thiophene structure disrupts bacterial cell membranes, leading to cell lysis or metabolic disruption.

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiophene derivatives, including this compound, revealed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for commonly used antibiotics, indicating potential for development as a new antimicrobial agent.

Study 2: Anticancer Potential

In another investigation focusing on its anticancer properties, the compound was tested on various cancer cell lines. Results indicated that it effectively inhibited tumor growth in vitro and showed promise in vivo in mouse models bearing human tumors. The study concluded that further exploration into its pharmacokinetics and bioavailability is warranted for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.